![molecular formula C27H42N2O11 B290065 1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one, commonly referred to as BMT-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-1 is a benzimidazole derivative that has been synthesized for its potential use in cancer treatment.
Mecanismo De Acción
BMT-1 exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. BMT-1 binds to the enzyme and prevents it from functioning properly, resulting in the accumulation of DNA damage and cell death. BMT-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMT-1 has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to have minimal effects on cell viability and proliferation in normal cells, while inducing significant cytotoxicity in cancer cells. BMT-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for BMT-1 research. One area of interest is the development of BMT-1 analogs with improved potency and selectivity. Another area of interest is the investigation of BMT-1 in combination with other chemotherapy drugs, to determine its potential as an adjuvant therapy. Additionally, more research is needed to understand the long-term effects of BMT-1 treatment in animal models and humans. Overall, BMT-1 has the potential to be a valuable compound in cancer treatment, and further research is needed to fully explore its therapeutic applications.
Métodos De Síntesis
BMT-1 is synthesized by reacting 4-butoxy-2,3,5,6-tetrafluorobenzoyl chloride with 2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran in the presence of triethylamine. The resulting intermediate is then reacted with 1,2-phenylenediamine to form BMT-1. The synthesis method has been optimized for high yield and purity, making BMT-1 a viable compound for scientific research.
Aplicaciones Científicas De Investigación
BMT-1 has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. BMT-1 has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising adjuvant therapy.
Propiedades
Fórmula molecular |
C27H42N2O11 |
---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C27H42N2O11/c1-3-5-11-37-23-19(30)17(39-25(34)21(23)32)13-28-15-9-7-8-10-16(15)29(27(28)36)14-18-20(31)24(38-12-6-4-2)22(33)26(35)40-18/h7-10,17-26,30-35H,3-6,11-14H2,1-2H3/t17-,18-,19-,20-,21-,22-,23+,24+,25?,26?/m1/s1 |
Clave InChI |
BTBCXGRMSRKEJC-GHPWWPGYSA-N |
SMILES isomérico |
CCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCC)O)O |
SMILES |
CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O |
SMILES canónico |
CCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.